molecular formula C24H22FNS B2658557 3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole CAS No. 681274-90-8

3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole

Cat. No. B2658557
CAS RN: 681274-90-8
M. Wt: 375.51
InChI Key: UFBHUJUMCMOQGZ-UHFFFAOYSA-N
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Description

3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, cell division, and DNA damage response. The compound has shown promising results in various scientific research applications, including cancer therapy, circadian rhythm regulation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Functionalization

Indoles, including compounds structurally related to "3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole", are a cornerstone in the synthesis of biologically active molecules. Palladium-catalyzed reactions have emerged as a versatile tool in the synthesis and functionalization of indoles, offering access to a wide range of substituted indoles applicable in pharmaceuticals and fine chemicals with improved efficiency and reduced waste (Cacchi & Fabrizi, 2005). This method's adaptability enables the incorporation of various functional groups, enhancing the molecule's biological activity and pharmacokinetic properties.

Biological Activities

The structural motif of indoles, similar to "3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole", is prevalent in natural products and synthetic compounds with significant biological activities. For instance, indole derivatives have shown promising anticancer activities, with specific compounds inhibiting topoisomerase-I, an enzyme critical in DNA replication (Kumar & Sharma, 2022). These findings underscore the potential of indole-based compounds in developing new anticancer therapies.

Antimicrobial Properties

Indole derivatives also exhibit antimicrobial properties, as demonstrated by the synthesis and evaluation of novel triazole derivatives with indole moieties. These compounds have shown moderate inhibitory activity against fungi and bacteria, highlighting their potential as antimicrobial agents (Baytas et al., 2012). Such activities are crucial in the ongoing battle against drug-resistant microbial strains.

Chemical Analysis and Regulatory Aspects

Interestingly, indole and indazole derivatives, including those structurally related to "3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole", have been identified in new psychoactive substances. Their detection and analysis contribute to regulatory efforts to control potentially harmful substances (Federal Register, 2016). This regulatory aspect underscores the importance of understanding the synthesis, properties, and applications of such compounds for both therapeutic uses and public health policies.

properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-1-[(4-fluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNS/c1-17-7-8-18(2)20(13-17)16-27-24-15-26(23-6-4-3-5-22(23)24)14-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBHUJUMCMOQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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